molecular formula C20H23N5O2 B2965832 3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-38-6

3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2965832
CAS No.: 923399-38-6
M. Wt: 365.437
InChI Key: MJOCWJCHDZAZMA-UHFFFAOYSA-N
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Description

3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetically designed small molecule recognized in scientific literature as a key intermediate in the development of potent and selective PIM kinase inhibitors. PIM kinases are a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis , and their overexpression is frequently associated with various hematological and solid tumors. The core tetrahydropyrimidopurine-dione scaffold of this compound serves as a privileged structure for ATP-competitive binding to the kinase domain. Researchers utilize this compound primarily as a chemical precursor for further structural elaboration, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead candidates. Its specific 3-allyl and 9-(2,3-dimethylphenyl) substituents provide a defined chemical handle for synthetic modifications aimed at enhancing interactions with the hydrophobic region and the hinge region of the PIM kinase target. Inhibiting PIM kinases is a validated strategy for investigating cancer cell signaling pathways and overcoming treatment resistance , making this compound a valuable tool for medicinal chemists and cancer biologists engaged in preclinical oncological research and targeted therapy development.

Properties

IUPAC Name

9-(2,3-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-5-10-25-18(26)16-17(22(4)20(25)27)21-19-23(11-7-12-24(16)19)15-9-6-8-13(2)14(15)3/h5-6,8-9H,1,7,10-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOCWJCHDZAZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-allyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources.

Molecular Structure

The molecular formula of this compound is C20H23N5O2C_{20}H_{23}N_{5}O_{2} with a molecular weight of approximately 365.4 g/mol. The structural complexity of this compound allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC20H23N5O2C_{20}H_{23}N_{5}O_{2}
Molecular Weight365.4 g/mol
CAS Number923399-38-6

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit significant pharmacological activities. Notably:

  • Serotonin Receptor Interactions : Preliminary studies suggest that this compound may interact with serotonin receptors, which are crucial in mood regulation. This interaction could indicate potential applications in treating mood disorders such as anxiety and depression.
  • Antioxidant Properties : Some purine derivatives have demonstrated antioxidant capabilities. Although specific data on this compound's antioxidant activity is limited, its structural features suggest potential benefits in combating oxidative stress.

Study on Mood Disorders

A study conducted by researchers at a pharmacological institute explored the effects of various purine derivatives on serotonin receptors. The findings indicated that certain derivatives showed promise in enhancing serotonin activity, which could lead to improved mood regulation in preclinical models. While this compound was not the primary focus of this study, its structural similarity to other active compounds suggests it may exhibit comparable effects.

Antioxidant Activity Research

Another study assessed the antioxidant properties of purine derivatives. The results indicated that these compounds could scavenge free radicals effectively. Although specific tests on this compound were not reported in this research, the findings support the hypothesis that it may possess similar beneficial properties due to its chemical structure .

Comparison with Similar Compounds

Key Observations :

  • Alkynyl vs. Allyl Groups: Compound 24 (prop-2-ynyl) achieves a higher yield (93%) under reflux in n-butanol, suggesting terminal alkynes may enhance reaction efficiency compared to allyl systems .
  • The target’s 2,3-dimethylphenyl group balances lipophilicity and steric hindrance.

Spectral and Physicochemical Properties

Comparative spectral data highlight substituent-driven variations:

Compound ID UV λmax (nm) IR CO Stretch (cm<sup>−1</sup>) <sup>1</sup>H-NMR Key Signals (δ, ppm)
Target Compound Not Reported Not Reported Not Reported
Compound 24 296 1,701 (C=O) 3.35 (N3CH3), 4.36 (N9CH2)
Compound 22 304 1,701 (C=O) 7.38–7.48 (CH=), 3.53 (N1CH3)
9-(3-Chlorophenyl) Derivative Not Reported Not Reported Aromatic protons influenced by Cl substitution

Key Observations :

  • UV Absorption : Compound 22’s ethenyl group shifts λmax to 304 nm, indicating extended conjugation compared to Compound 24 (296 nm) .
  • NMR Trends : Allyl or ethoxyethyl groups (e.g., ) introduce distinct splitting patterns in the δ 3.3–4.5 range, correlating with CH2 and CH3 environments.

MAO-B Inhibition and Neuroprotective Potential

While direct data on the target compound’s activity is unavailable, structurally related compounds exhibit MAO-B inhibition , a key target for neurodegenerative diseases:

  • 9-(2-Chloro-6-fluorobenzyl) Derivative: Demonstrated dual-target activity (MAO-B and adenosine A2A antagonism) due to electron-withdrawing substituents enhancing receptor interactions .
  • Target Compound’s 2,3-Dimethylphenyl Group : The electron-donating methyl groups may reduce binding affinity compared to halogenated analogues but improve metabolic stability .

Solubility and Pharmacokinetics

  • Lipophilicity : The allyl group (logP ~2.5 estimated) may enhance membrane permeability compared to polar ethoxyethyl (logP ~1.8) or bulky 3-methylbenzyl groups .
  • Synthetic Byproducts : Microwave-assisted solvent-free synthesis (e.g., ) reduces impurities, but traditional reflux methods (e.g., ) remain prevalent for analogues.

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